molecular formula C13H11ClFN5O B2772875 6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058433-27-4

6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2772875
CAS No.: 1058433-27-4
M. Wt: 307.71
InChI Key: KZXDFIZNGPGEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic small molecule belonging to the triazolopyrimidinone class, designed for advanced pharmacological research. This compound is of significant interest in the study of inflammatory and autoimmune diseases due to its potential mechanism of action as an intracellular allosteric antagonist of chemokine receptors, specifically CC chemokine receptor 2 (CCR2) and potentially CCR5 . Research on structurally similar triazolopyrimidinone derivatives has demonstrated that these compounds bind to a highly conserved intracellular site on the CCR2 receptor, leading to insurmountable, non-competitive inhibition of receptor signaling . This mechanism is particularly valuable for potentially mitigating pathological conditions driven by high local concentrations of chemokines, such as CCL2. The primary research value of this compound lies in its application for investigating multifactorial diseases where CCR2 and CCR5 are implicated. Preclinical evidence suggests that dual antagonism of these receptors may offer a more effective therapeutic strategy for complex conditions like rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetes . The 2-chloro-6-fluorobenzyl substitution pattern on the triazolopyrimidinone core is a key structural feature explored in medicinal chemistry to optimize affinity and selectivity for these targets . Researchers can utilize this compound in various in vitro assay systems, including radioligand binding assays and functional assays measuring β-arrestin recruitment or GTPγS binding, to further elucidate signaling pathways and structure-activity relationships (SAR) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5O/c1-2-20-12-11(17-18-20)13(21)19(7-16-12)6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXDFIZNGPGEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving appropriate amines and carbonyl compounds.

    Introduction of Substituents: The 2-chloro-6-fluorobenzyl group and the ethyl group can be introduced through nucleophilic substitution reactions and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the role of triazolo-pyrimidine derivatives in inhibiting specific kinases involved in cancer progression. For instance, compounds similar to 6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have been shown to inhibit Polo-like kinase 1 (Plk1), a target in various cancers. In vitro assays demonstrated promising IC₅₀ values indicating effective inhibition of Plk1 activity .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory properties. Research has indicated that derivatives of triazolo-pyrimidines can modulate inflammatory pathways and may serve as effective agents against conditions such as arthritis and other inflammatory diseases. The evaluation of their efficacy often involves assessing their impact on cyclooxygenase (COX) enzymes .

Neuroprotective Effects

Studies have begun to investigate the neuroprotective effects of triazolo derivatives. Given the increasing prevalence of neurodegenerative diseases, compounds like this compound could be pivotal in developing new treatments aimed at protecting neuronal cells from damage .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC₅₀ (μM)Reference
Plk1 InhibitionSimilar triazolo-pyrimidine derivatives4.38
COX InhibitionVarious substituted triazolesED₅₀ = 35.7
NeuroprotectionTriazolo derivatives under studyTBD

Mechanism of Action

The mechanism of action of 6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(3,4-dimethoxyphenyl)pyrimidine
  • 1-(1H-indazol-6-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Uniqueness

6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-chloro-6-fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Biological Activity

6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings regarding its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C19H17ClN4O
  • Molecular Weight : 348.82 g/mol

The presence of a triazole ring fused with a pyrimidine nucleus is notable for its pharmacological properties. The chlorofluorobenzyl group enhances lipophilicity, potentially improving cellular uptake.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values :
    • HeLa cells : 60 nM
    • A549 cells : 43 nM
    • MDA-MB-231 cells : 0.43 µM

These values indicate that the compound is significantly more effective than many existing chemotherapeutics, including CA-4 (a known tubulin inhibitor) .

Tubulin Polymerization Inhibition

The primary mechanism through which this compound exerts its antiproliferative effects is through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis:

  • Inhibition Rate : The compound demonstrated a threefold greater potency in inhibiting tubulin polymerization compared to CA-4.

This disruption leads to cell cycle arrest at the G2/M phase, promoting apoptosis via intrinsic pathways as evidenced by mitochondrial depolarization and caspase activation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on HeLa Cells :
    • Investigated the effects of varying concentrations (10 nM to 50 nM) on cell cycle distribution.
    • Results showed a significant increase in G2/M phase cells, confirming the compound's role in cell cycle arrest.
  • Zebrafish Model :
    • In vivo studies indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates in zebrafish xenograft models.
  • Comparative Analysis :
    • A comparative study with other triazolo-pyrimidine derivatives highlighted that modifications at the 2 and 7 positions significantly influenced biological activity. The presence of specific substituents was crucial for enhancing potency against cancer cells .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeIC50: HeLa (60 nM), A549 (43 nM)
Tubulin Inhibition3-fold more potent than CA-4
Cell Cycle ArrestG2/M phase accumulation
In Vivo EfficacyReduced tumor growth in zebrafish

Q & A

Q. Critical factors for optimization :

  • Catalyst selection (e.g., potassium carbonate for thioether bond formation) .
  • Reaction time (24–48 hours for complete cyclization) .

Q. Key functional groups :

  • Triazole ring : Enhances hydrogen bonding with biological targets .
  • Halogenated benzyl group (2-chloro-6-fluoro): Increases lipophilicity and target binding affinity .
  • Ethyl substituent : Modulates solubility and metabolic stability .

Basic: What initial biological activities have been reported, and what assays are used for screening?

Answer:
Preliminary studies highlight:

  • Kinase inhibition : IC₅₀ values <1 μM in vitro against tyrosine kinases, using fluorescence polarization assays .
  • Antimicrobial activity : MIC of 8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cytotoxicity : EC₅₀ ~10 µM in cancer cell lines (e.g., MCF-7) using MTT assays .

Q. Methodological recommendations :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase active sites .
  • Conduct QSAR modeling to prioritize substituents for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.